Phosphonamidic acid, P-(p-chlorophenyl)-N,N-dimethyl-, 2,2-dichlorovinyl ester
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Overview
Description
P-(4-CHLOROPHENYL)-N,N-DIMETHYLPHOSPHONAMIDIC ACID 2,2-DICHLOROVINYL ESTER is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a phosphonamidic acid ester and a dichlorovinyl group, making it a versatile agent in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-(4-CHLOROPHENYL)-N,N-DIMETHYLPHOSPHONAMIDIC ACID 2,2-DICHLOROVINYL ESTER typically involves a multi-step process. One common method includes the reaction of 4-chlorophenylphosphonic dichloride with N,N-dimethylamine, followed by esterification with 2,2-dichlorovinyl alcohol. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters further enhances the production process, making it feasible for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
P-(4-CHLOROPHENYL)-N,N-DIMETHYLPHOSPHONAMIDIC ACID 2,2-DICHLOROVINYL ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The dichlorovinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products
The major products formed from these reactions include phosphonic acids, alcohols, and substituted derivatives, which are valuable intermediates in further chemical synthesis.
Scientific Research Applications
P-(4-CHLOROPHENYL)-N,N-DIMETHYLPHOSPHONAMIDIC ACID 2,2-DICHLOROVINYL ESTER has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of pesticides and herbicides due to its efficacy in controlling pests and weeds
Mechanism of Action
The mechanism of action of P-(4-CHLOROPHENYL)-N,N-DIMETHYLPHOSPHONAMIDIC ACID 2,2-DICHLOROVINYL ESTER involves its interaction with specific molecular targets. The compound’s dichlorovinyl group is known to inhibit certain enzymes by forming covalent bonds with active site residues, thereby disrupting normal biochemical pathways. This inhibition can lead to the desired biological effects, such as pest control or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
Cypermethrin: Another pesticide with comparable applications in agriculture.
Uniqueness
P-(4-CHLOROPHENYL)-N,N-DIMETHYLPHOSPHONAMIDIC ACID 2,2-DICHLOROVINYL ESTER stands out due to its dual functional groups, which provide versatility in chemical reactions and applications. Its unique structure allows for a broader range of interactions with biological targets, making it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
63886-55-5 |
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Molecular Formula |
C10H11Cl3NO2P |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)-(2,2-dichloroethenoxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C10H11Cl3NO2P/c1-14(2)17(15,16-7-10(12)13)9-5-3-8(11)4-6-9/h3-7H,1-2H3 |
InChI Key |
DLDDGINMXNCSJX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(C1=CC=C(C=C1)Cl)OC=C(Cl)Cl |
Origin of Product |
United States |
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